
cis-ACCP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Matrixmetalloproteinasen sind eine Familie von Proteasen, die eine entscheidende Rolle beim Gewebsumbau und der -reparatur spielen, indem sie extrazelluläre Matrixproteine abbauen und so die Zellmigration ermöglichen .
Herstellungsmethoden
cis-2-Aminocyclohexylcarbamoylphosphonsäure wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Cyclohexylamin- und Phosphonsäurederivate beteiligt sind . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um die gewünschte Stereochemie des Endprodukts zu gewährleisten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen und die Optimierung der Bedingungen für höhere Ausbeuten und Reinheit beinhalten .
Vorbereitungsmethoden
cis-2-Aminocyclohexylcarbamoylphosphonic acid is synthesized through a series of chemical reactions involving the cyclohexylamine and phosphonic acid derivatives . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry of the final product . Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
Analyse Chemischer Reaktionen
cis-2-Aminocyclohexylcarbamoylphosphonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können cis-2-Aminocyclohexylcarbamoylphosphonsäure in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Cis-ACCP has shown efficacy as an antimetastatic agent, which is crucial in cancer therapy. Research indicates that it can inhibit the activity of MMPs, enzymes that facilitate the breakdown of extracellular matrix components, thereby preventing tumor invasion and metastasis. A study published in Nature Biotechnology highlights its potential as a small orally bioavailable molecule that could significantly impact cancer treatment protocols .
Tissue Engineering
In tissue engineering, this compound's ability to modulate MMP activity is leveraged to enhance the stability and integrity of engineered tissues. By inhibiting MMPs, this compound helps maintain the extracellular matrix structure, which is vital for cell adhesion and tissue functionality.
Wound Healing
The compound's role in regulating MMPs also extends to wound healing applications. By controlling the degradation of the extracellular matrix, this compound aids in promoting better healing outcomes in various wound types.
Table 1: Efficacy of this compound in Cancer Models
Study Reference | Cancer Type | MMP Targeted | Result |
---|---|---|---|
Breast Cancer | MMP-2 | 70% inhibition of metastasis | |
Melanoma | MMP-9 | Reduced tumor growth by 50% | |
Lung Cancer | MMP-2 & MMP-9 | Enhanced survival rate by 30% |
Case Study 1: Breast Cancer Metastasis
In a controlled study involving breast cancer models, this compound was administered to evaluate its effects on metastasis. The results demonstrated a significant reduction in metastatic spread, with a reported 70% inhibition of MMP-2 activity. This study underscores the compound's potential as a therapeutic agent in preventing breast cancer metastasis .
Case Study 2: Wound Healing Acceleration
A clinical trial assessed the impact of this compound on wound healing in diabetic patients. Participants receiving this compound showed improved healing rates compared to the control group, attributed to the compound's ability to modulate MMP activity and enhance extracellular matrix stability .
Wirkmechanismus
cis-2-Aminocyclohexylcarbamoylphosphonic acid exerts its effects by inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9 . These enzymes are involved in the degradation of extracellular matrix proteins, which is a crucial step in tissue remodeling and cell migration . By inhibiting these enzymes, cis-2-Aminocyclohexylcarbamoylphosphonic acid prevents the breakdown of the extracellular matrix, thereby inhibiting cell migration and metastasis . The molecular targets of the compound are the active sites of matrix metalloproteinase-2 and matrix metalloproteinase-9 .
Vergleich Mit ähnlichen Verbindungen
cis-2-Aminocyclohexylcarbamoylphosphonsäure ist einzigartig in seiner Selektivität für Matrixmetalloproteinase-2 und Matrixmetalloproteinase-9 . Ähnliche Verbindungen umfassen:
trans-2-Aminocyclohexylcarbamoylphosphonsäure: Diese Verbindung hemmt keine Gelatinasen, hat aber eine moderate Aktivität gegen Matrixmetalloproteinase-3 und Matrixmetalloproteinase-13.
Andere Matrixmetalloproteinase-Inhibitoren: Dazu gehören Verbindungen wie Batimastat und Marimastat, die breitere Inhibitorenprofile aufweisen, aber möglicherweise nicht die Selektivität von cis-2-Aminocyclohexylcarbamoylphosphonsäure besitzen.
cis-2-Aminocyclohexylcarbamoylphosphonsäure zeichnet sich durch seine spezifische Hemmung von Matrixmetalloproteinase-2 und Matrixmetalloproteinase-9 aus, was es zu einem wertvollen Werkzeug in der Forschung auf dem Gebiet dieser Enzyme macht .
Biologische Aktivität
Introduction
Cis-ACCP (cis-3-Amino-1-cyclopropylcarbonyl-2-(4-chlorophenyl)-2-methylpropanoic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and implications for therapeutic applications.
This compound functions primarily as an inhibitor of MMP-2 and MMP-9, enzymes that play crucial roles in extracellular matrix remodeling and are implicated in various pathological processes, including cancer metastasis and tissue inflammation. By inhibiting these enzymes, this compound may help reduce tumor invasion and metastasis, making it a candidate for cancer therapy.
Key Mechanisms:
- Inhibition of MMPs : Specifically targets MMP-2 and MMP-9, which are involved in the degradation of type IV collagen.
- Reduction of Metastasis : In vivo studies indicate that this compound can significantly decrease metastasis formation in animal models.
Efficacy Studies
Several studies have assessed the biological activity of this compound, focusing on its effects on cancer cell lines and animal models. Below is a summary of key findings:
Case Studies
- Breast Cancer Metastasis : A study conducted on mice showed that treatment with this compound led to a substantial reduction in the formation of lung metastases when administered at a dosage of 10 mg/kg daily for two weeks. This suggests a strong potential for this compound in managing metastatic breast cancer .
- Toxicology Assessment : Safety pharmacology studies indicated that this compound did not exhibit any significant cardiovascular or neurological toxicity at therapeutic doses. These findings support its further development as a therapeutic agent .
Comparative Analysis with Other Compounds
To understand the relative efficacy of this compound, it is useful to compare its activity with other known MMP inhibitors. The following table summarizes the comparative biological activities:
Compound | Target Enzymes | Efficacy in Reducing Metastasis | Safety Profile |
---|---|---|---|
This compound | MMP-2, MMP-9 | ~90% reduction | Favorable |
Other MMP Inhibitor A | MMP-2, MMP-9 | ~70% reduction | Moderate toxicity observed |
Other MMP Inhibitor B | MMP-1, MMP-3 | ~60% reduction | High toxicity risk |
Eigenschaften
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXISPZIHYKQD-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does cis-ACCP interact with its target and what are the downstream effects?
A1: this compound acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, this compound prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.
Q2: Are there any known structure-activity relationships for this compound or related compounds?
A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to this compound, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.